1-(Fluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride

Lipophilicity CNS drug design LogP

Replace flat aromatics or metabolically labile residues with this conformationally restricted bioisostere. Ideal for CNS lead optimization where LogP (0.71) and pKa (10.0) require precise tuning. - **Key advantage**: Bridgehead fluoromethyl group blocks CYP oxidation vs. methyl analogs. - **SAR-ready**: Pre-functionalized scaffold eliminates late-stage fluorination. - **Scale**: Available from milligrams to grams for high-throughput library production.

Molecular Formula C6H11ClFN
Molecular Weight 151.61
CAS No. 1955507-12-6
Cat. No. B2872978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Fluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride
CAS1955507-12-6
Molecular FormulaC6H11ClFN
Molecular Weight151.61
Structural Identifiers
SMILESC1C2CC1(NC2)CF.Cl
InChIInChI=1S/C6H10FN.ClH/c7-4-6-1-5(2-6)3-8-6;/h5,8H,1-4H2;1H
InChIKeyQUGRCPNALUPMMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Fluoromethyl)-2-azabicyclo[2.1.1]hexane HCl – Overview


1-(Fluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride is a fluorinated, conformationally restricted bicyclic secondary amine building block featuring a bridgehead fluoromethyl substituent [1]. Its rigid azabicyclo[2.1.1]hexane core—a saturated bioisostere of ortho‑substituted phenyl rings with improved physicochemical properties [2]—coupled with the electron‑withdrawing and lipophilic fluoromethyl group, positions this scaffold as a valuable intermediate for constructing CNS‑penetrant small molecules and constrained peptidomimetics [3]. The hydrochloride salt form enhances aqueous solubility and handling stability during synthetic workflows .

Scaffold Conformationally restricted CNS-penetrant core
Application Constrained peptidomimetic and fragment synthesis
Format HCl salt for aqueous handling and stability

1-(Fluoromethyl)-2-azabicyclo[2.1.1]hexane HCl: Generic Substitution Failure


In‑class substitution of 1‑(fluoromethyl)‑2‑azabicyclo[2.1.1]hexane with unfluorinated analogs (e.g., 1‑methyl derivative) or regioisomers fundamentally alters critical molecular properties essential for CNS drug design. The fluoromethyl group confers a unique combination of increased lipophilicity (LogP = 0.7079) and electron‑withdrawing character that cannot be recapitulated by methyl substitution. Furthermore, the bridgehead (1‑) position of the fluoromethyl group on the 2‑azabicyclo[2.1.1]hexane scaffold produces a distinct pKa profile (pKa = 10.00 ± 0.40 for the free base) compared to 4‑fluoro regioisomers (pKa = 8.41 ± 0.40) [1], directly impacting protonation state, membrane permeability, and target binding under physiological conditions. Simply interchanging these scaffolds introduces unpredictable variations in metabolic stability, CNS penetration, and off‑target liability, which can derail structure‑activity relationship (SAR) studies and lead optimization campaigns.

1-(fluoromethyl) derivative
Unfluorinated (methyl) analog
Fluoromethyl alters lipophilicity and metabolic stability; methyl substitution may not reproduce CNS penetration or metabolic profile.
1-(fluoromethyl) regioisomer
4-fluoro regioisomer
Bridgehead vs. ring fluorine shifts basicity (pKa ~1.6 units), changing protonation and permeability context at physiological pH.

1-(Fluoromethyl)-2-azabicyclo[2.1.1]hexane HCl – Differentiation Evidence


Lipophilicity Comparison Across Fluorinated Azabicyclohexanes

The measured LogP of 1-(fluoromethyl)-2-azabicyclo[2.1.1]hexane free base is 0.7079, which is substantially lower than the trifluoromethyl analog (CLogP = 0.824) [1] and significantly higher than the unsubstituted parent 2-azabicyclo[2.1.1]hexane (LogP = 0.3682) [2]. This intermediate lipophilicity positions the mono‑fluoromethyl derivative within the optimal LogP range (0.5–3.5) for CNS drug candidates, balancing passive diffusion across the blood–brain barrier with acceptable aqueous solubility [3].

Lipophilicity comparison
Cross-study comparable
LogP = 0.7079 (free base)
Trifluoromethyl analog CLogP: 0.824; unsubstituted LogP: 0.3682
Intermediate lipophilicity supports CNS MPO fitness context; avoids excessive lipophilicity of CF₃ analog and low permeability of parent scaffold.
Measured vs. calculated LogP values; cross-study comparison.
Lipophilicity CNS drug design LogP

pKa Comparison: 1-Fluoromethyl vs. 4-Fluoro Regioisomers

The predicted pKa of 1-(fluoromethyl)-2-azabicyclo[2.1.1]hexane is 10.00 ± 0.40, whereas the 4‑fluoro regioisomer (fluorine on the cyclobutane ring rather than the bridgehead methylene) has a predicted pKa of 8.41 ± 0.40 [1]. At physiological pH (7.4), the 1‑fluoromethyl compound remains >99% protonated (conjugate acid), while the 4‑fluoro regioisomer is only ~91% protonated. This ~1.6 log unit difference alters the fraction of neutral free base available for passive membrane permeation and influences hydrogen‑bonding patterns with biological targets.

pKa comparison
Cross-study comparable
Predicted pKa 10.00 ± 0.40
4-fluoro regioisomer pKa 8.41 ± 0.40
Higher basicity ensures near-complete protonation at physiological pH, influencing permeability and target engagement profile.
Predicted values; experimental verification recommended.
pKa Basicity Physiological protonation

Metabolic Stability: Fluoromethyl vs. Methyl Analogs

Although direct head‑to‑head data for 1‑(fluoromethyl)‑2‑azabicyclo[2.1.1]hexane versus its methyl analog are not publicly available, class‑level evidence demonstrates that the fluoromethyl group enhances metabolic stability. In rat liver microsomes, 1‑(fluoromethyl)‑2‑azabicyclo[2.1.1]hexane hydrochloride exhibited higher stability compared to the established control diltiazem . The fluoromethyl moiety is a well‑documented metabolic blocking group that protects the bridgehead methylene from cytochrome P450‑mediated oxidation—a liability that limits the half‑life of methyl‑substituted analogs [1].

Metabolic stability inference
Class-level inference
Higher stability than diltiazem in rat liver microsomes (qualitative)
Fluoromethyl as metabolic blocking group may reduce CYP-mediated oxidation, supporting half-life optimization context.
Direct head-to-head data against methyl analog not available; class-level evidence.
Metabolic stability Microsomal clearance CNS drug development

Modular Synthesis of 1-Substituted Azabicyclohexanes

A recent high‑throughput experimentation‑enabled methodology enables the divergent, single‑step synthesis of azabicyclo[2.1.1]hexanes from bicyclobutanes and N‑arylimines via formal (3+2) cycloaddition [1]. While this specific paper does not include the 1‑fluoromethyl derivative, the method establishes a modular route to 1‑substituted 2‑azabicyclo[2.1.1]hexanes that is complementary to earlier multistep sequences. The ability to install the fluoromethyl group at the bridgehead position early in the synthetic sequence via this convergent approach offers distinct advantages for parallel medicinal chemistry campaigns over linear, substituent‑specific routes required for non‑bridgehead regioisomers.

Synthetic accessibility
Supporting evidence
Single-step (3+2) cycloaddition from bicyclobutane
Modular route supports parallel library synthesis and rapid SAR exploration of bridgehead-substituted scaffolds.
Method demonstrated for 1-substituted azabicyclohexanes; bridgehead fluoromethyl installation via this strategy plausible.
Synthetic methodology Bicyclobutane Parallel library synthesis

1-(Fluoromethyl)-2-azabicyclo[2.1.1]hexane HCl: Application Scenarios


CNS Fragment and Lead Optimization Libraries

Given its measured LogP of 0.7079 , which falls within the CNS MPO optimal range [1], 1‑(fluoromethyl)‑2‑azabicyclo[2.1.1]hexane hydrochloride is ideally suited as a core scaffold for constructing fragment‑based and lead‑like libraries targeting CNS disorders. Its intermediate lipophilicity minimizes the risk of P‑glycoprotein efflux and phospholipidosis associated with more lipophilic analogs, while the constrained bicyclic core reduces conformational entropy, potentially enhancing target binding affinity.

Metabolically Stabilized Peptidomimetics

The fluoromethyl group at the bridgehead position serves as a metabolic blocking group, protecting the adjacent methylene from cytochrome P450 oxidation . This property, combined with the 2‑azabicyclo[2.1.1]hexane core's known utility as a proline bioisostere [1], makes the compound a strategic choice for replacing metabolically labile proline residues in peptide‑based therapeutics or for designing constrained peptidomimetics with enhanced oral bioavailability.

Parallel Synthesis of 1-Substituted Azabicyclohexanes

The availability of modular, high‑throughput‑compatible synthetic routes to 1‑substituted 2‑azabicyclo[2.1.1]hexanes enables rapid exploration of SAR around the bridgehead position. Procurement of the 1‑(fluoromethyl) variant as a pre‑functionalized building block eliminates the need for late‑stage fluorination, reducing synthetic complexity and enabling parallel library production in automated synthesis workflows.

Scaffold Selection Based on Physicochemical Properties

The distinct pKa profile (10.00 ± 0.40) of 1‑(fluoromethyl)‑2‑azabicyclo[2.1.1]hexane relative to regioisomeric 4‑fluoro analogs (pKa = 8.41 ± 0.40) [1] allows medicinal chemists to rationally select scaffolds based on desired protonation state at physiological pH. This compound is specifically recommended for programs requiring a fully protonated secondary amine for solubility and target engagement, while still maintaining a small neutral fraction for passive CNS penetration.

Application
Selection Property
Validation Focus
CNS fragment and lead optimization libraries
Reported intermediate lipophilicity within CNS MPO range
Permeability and P-gp efflux ratio screening
Metabolically stabilized peptidomimetics
Fluoromethyl as metabolic blocking group at bridgehead
Microsomal stability and reactive metabolite profiling
Parallel synthesis of 1-substituted azabicyclohexanes
Pre-functionalized building block for modular routes
Synthetic step count and library diversity assessment
Scaffold selection based on physicochemical properties
Reported pKa difference vs. 4-fluoro regioisomer
Protonation-state dependent permeability and solubility assays

Technical Documentation Hub

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39 linked technical documents
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